(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Description
(3R,4S)-N-butyl-4-fluorooxolan-3-amine is a fluorinated oxolane (tetrahydrofuran) derivative characterized by a butylamine substituent at the 3-position and a fluorine atom at the 4-position of the oxolane ring. Its stereochemistry (3R,4S) is critical for its molecular interactions, particularly in biological systems where enantioselectivity often dictates activity . The compound’s structure combines lipophilicity from the butyl chain with polarity introduced by the fluorine and amine groups, making it a versatile candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
(3R,4S)-N-butyl-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-2-3-4-10-8-6-11-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGYCUGPPCHABR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Findings :
- Ether-Containing Substituents : The 3-ethoxypropyl and methoxypropan-2-yl groups introduce oxygen atoms, enhancing hydrogen-bonding capacity and solubility. However, steric bulk in the methoxypropan-2-yl variant may limit binding to sterically sensitive targets .
Stereochemical and Ring Modifications
Table 2: Impact of Stereochemistry and Ring Structure
Key Findings :
- Stereochemistry: The 3R,4S configuration in the target compound contrasts with the 3S,4R configuration in the oxane derivative (C₅H₁₁ClFNO). Stereochemistry directly impacts binding affinity, as seen in analogous systems where enantiomers exhibit divergent biological activities .
Functional Group Modifications
Table 3: Stability and Handling Comparisons
Key Findings :
- Amine Protection: The tert-butyl carbamate group in the protected analog (C₁₀H₁₈FNO₃) improves stability by shielding the reactive amine, making it preferable for synthetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
